An In-depth Technical Guide to 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
An In-depth Technical Guide to 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
This guide provides a comprehensive technical overview of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, potential applications, and safe handling procedures, grounded in established scientific principles and methodologies.
Introduction and Chemical Identity
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its diverse biological activities.[1][2][3] This particular derivative is characterized by a 2,2-diethoxyethyl substituent at the N1 position and two methyl groups at the C3 and C5 positions of the pyrazole ring. The acetal group (diethoxyethyl) serves as a masked aldehyde, offering a versatile functional handle for further synthetic transformations.
CAS Number: 902837-60-9[4]
Molecular Formula: C11H20N2O2[4]
Molecular Weight: 212.29 g/mol [4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is presented in the table below. This data is crucial for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and analytical characterization.
| Property | Value | Source |
| CAS Number | 902837-60-9 | [4] |
| Molecular Formula | C11H20N2O2 | [4] |
| Molecular Weight | 212.29 | [4] |
| Appearance | White solid | [5] |
| Melting Point | 107.5 °C (for 3,5-dimethylpyrazole) | [5] |
| Boiling Point | 218 °C (for 3,5-dimethylpyrazole) | [5] |
Note: Some physical properties are for the parent compound, 3,5-dimethylpyrazole, and may vary for the title compound.
Synthesis and Mechanistic Insights
The synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole typically involves the N-alkylation of 3,5-dimethylpyrazole with a suitable electrophile, in this case, 2-bromo-1,1-diethoxyethane. The choice of a phase transfer catalyst in an aqueous-organic biphasic system is a common and efficient method for such alkylations.[6]
General Synthetic Workflow
Caption: General workflow for the synthesis of 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole.
Detailed Experimental Protocol
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable organic solvent such as toluene.
-
Addition of Reagents: Add an aqueous solution of sodium hydroxide (NaOH, 1.2 eq) followed by a catalytic amount of a phase transfer catalyst, for instance, tetrabutylammonium chloride (TBAC).
-
Alkylation: To the stirred biphasic mixture, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to 40-50°C and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][7][8] The title compound, with its unique substitution pattern, presents several avenues for exploration in drug development.
Potential as a Building Block
The diethoxyethyl group is a stable protecting group for an aldehyde functionality. This masked aldehyde can be deprotected under acidic conditions to reveal a highly reactive formyl group, which can then be used in a variety of subsequent chemical transformations. This makes 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole a valuable intermediate for the synthesis of more complex molecules.
Caption: Synthetic utility of the masked aldehyde functionality.
Exploration of Biological Activity
Given the prevalence of the pyrazole core in bioactive molecules, 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole and its derivatives are prime candidates for biological screening. Areas of interest include:
-
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors used in cancer therapy.[1]
-
Anti-inflammatory Agents: Celecoxib, a well-known anti-inflammatory drug, features a pyrazole core.[1]
-
Antimicrobial Activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[3]
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole. The following information is based on safety data for structurally related pyrazole derivatives.
Hazard Identification
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[11]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12][13]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Conclusion
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole is a versatile chemical entity with considerable potential for applications in synthetic organic chemistry and drug discovery. Its masked aldehyde functionality provides a strategic advantage for the elaboration into more complex molecular architectures. As with all pyrazole derivatives, this compound and its future iterations warrant investigation for a range of biological activities. Adherence to stringent safety protocols is paramount during its handling and use in research and development settings.
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